N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide
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Overview
Description
“N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide” is an organic compound that features a complex structure with multiple functional groups, including a bromophenyl group, a furan ring, a tetrahydrofuran moiety, and a methoxybenzamide group. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide” likely involves multiple steps, including:
Formation of the bromophenyl-furan intermediate: This step may involve the coupling of a bromophenyl compound with a furan derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the tetrahydrofuran-2-ylmethyl group: This step could involve the reaction of the intermediate with a tetrahydrofuran-2-ylmethylamine under conditions that promote amide bond formation.
Final assembly: The final step may involve the coupling of the intermediate with a methoxybenzamide derivative, possibly using a condensation reaction.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide” can undergo various chemical reactions, including:
Oxidation: The furan ring and methoxybenzamide group may be susceptible to oxidation under certain conditions.
Reduction: The compound may undergo reduction reactions, particularly at the carbonyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide” would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor signaling pathways.
Affecting cellular processes: Influencing cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-((Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide
- N-((Z)-2-[5-(4-fluorophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide
Uniqueness
The uniqueness of “N-((Z)-2-[5-(4-bromophenyl)-2-furyl]-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide” lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN2O5/c1-32-20-10-6-18(7-11-20)25(30)29-23(26(31)28-16-22-3-2-14-33-22)15-21-12-13-24(34-21)17-4-8-19(27)9-5-17/h4-13,15,22H,2-3,14,16H2,1H3,(H,28,31)(H,29,30)/b23-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBVLRSSRJNQGK-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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